

What are the properties of Chloro(dimethyl)octylsilane?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chloro(dimethyl)octylsilane

Cat. No.: B101613

[Get Quote](#)

An In-depth Technical Guide to Chloro(dimethyl)octylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Chloro(dimethyl)octylsilane. The information is presented to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

Chloro(dimethyl)octylsilane, also known as octyldimethylchlorosilane, is a versatile organosilicon compound with a range of applications in material science and analytical chemistry.^[1] Its key properties are summarized in the tables below.

General Information

Property	Value
Chemical Name	Chloro(dimethyl)octylsilane
Synonyms	Octyldimethylchlorosilane, Dimethyloctylchlorosilane, n- Octyldimethylchlorosilane
CAS Number	18162-84-0[2]
Molecular Formula	C ₁₀ H ₂₃ ClSi[2]
Molecular Weight	206.83 g/mol [2]
Appearance	Colorless liquid[2]

Physical Properties

Property	Value
Density	0.873 g/mL at 25 °C[2]
Boiling Point	222-225 °C[2]
Melting Point	< 0 °C[1]
Flash Point	97 °C (206.6 °F)
Refractive Index (n _{20/D})	1.435[2]
Vapor Pressure	0.116 mmHg at 25°C[1]

Spectral Data

While specific spectra for **Chloro(dimethyl)octylsilane** are not readily available in all databases, typical spectral features can be inferred from its structure and data for analogous compounds.

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to the methyl protons on the silicon atom, and the methylene and methyl protons of the octyl chain. The protons closest to the silicon atom will be the most deshielded.
^{13}C NMR	Resonances for the two methyl carbons attached to silicon and the eight distinct carbons of the octyl group.
FTIR	Characteristic peaks for C-H stretching and bending, Si-C stretching, and the Si-Cl bond. Key absorptions are expected around 2850-2960 cm^{-1} (C-H stretch), 1260 cm^{-1} (Si-CH ₃), and 800-840 cm^{-1} (Si-C).
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed, along with a characteristic M+2 peak due to the presence of the ^{37}Cl isotope. Fragmentation would likely involve the loss of the octyl chain, methyl groups, or a chlorine atom.

Synthesis and Reactivity

Chloro(dimethyl)octylsilane is primarily synthesized via the hydrosilylation of 1-octene with dimethylchlorosilane, a reaction typically catalyzed by platinum-based catalysts.^[1] The silicon-hydride bond of the silane adds across the double bond of the alkene to form the final product.

The reactivity of **Chloro(dimethyl)octylsilane** is dominated by the labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, readily reacting with water and other protic solvents to release hydrochloric acid.^[1] This reactivity is harnessed in its applications for surface modification, where it reacts with hydroxyl groups on surfaces to form stable siloxane bonds.^[1]

Experimental Protocols

Synthesis of Chloro(dimethyl)octylsilane via Hydrosilylation

Objective: To synthesize **Chloro(dimethyl)octylsilane** from 1-octene and dimethylchlorosilane.

Materials:

- 1-octene
- Dimethylchlorosilane
- Hexachloroplatinic acid (Speier's catalyst) solution (e.g., 2% in isopropanol)
- Dry toluene
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
- Distillation apparatus

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
- In the flask, place 1-octene and a catalytic amount of hexachloroplatinic acid solution in dry toluene under a nitrogen atmosphere.
- From the dropping funnel, add dimethylchlorosilane dropwise to the stirred solution at a rate that maintains a gentle reflux.
- After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.

- The crude product can be purified by fractional distillation under reduced pressure to yield pure **Chloro(dimethyl)octylsilane**.
- Confirm the identity and purity of the product using NMR spectroscopy.

Surface Modification of Silica Substrates

Objective: To create a hydrophobic surface on a silica substrate using **Chloro(dimethyl)octylsilane**.

Materials:

- Silica substrates (e.g., glass slides, silicon wafers)
- **Chloro(dimethyl)octylsilane**
- Anhydrous toluene
- Triethylamine (optional, as an acid scavenger)
- Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED)
- Deionized water
- Ethanol
- Nitrogen or argon gas
- Oven

Procedure:

- **Substrate Cleaning:** Clean the silica substrates by sonicating them in deionized water and then ethanol. For a more thorough cleaning and to generate surface hydroxyl groups, immerse the substrates in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

- Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.
- Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour and allow them to cool in a desiccator.
- Silanization: In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of **Chloro(dimethyl)octylsilane** in anhydrous toluene. Triethylamine can be added in a slight molar excess to neutralize the HCl byproduct.
- Immerse the cleaned and dried substrates in the silanization solution.
- Allow the reaction to proceed for 2-12 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.
- Washing: Remove the substrates from the solution and rinse them sequentially with anhydrous toluene and ethanol to remove any unreacted silane.
- Dry the modified substrates under a stream of nitrogen.
- The hydrophobicity of the surface can be confirmed by measuring the water contact angle.

Derivatization of Analytes for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To derivatize a polar analyte containing active hydrogen (e.g., an alcohol or carboxylic acid) with **Chloro(dimethyl)octylsilane** to increase its volatility for GC-MS analysis.

Materials:

- Analyte sample
- **Chloro(dimethyl)octylsilane**
- Anhydrous pyridine or other suitable aprotic solvent
- Anhydrous sodium sulfate

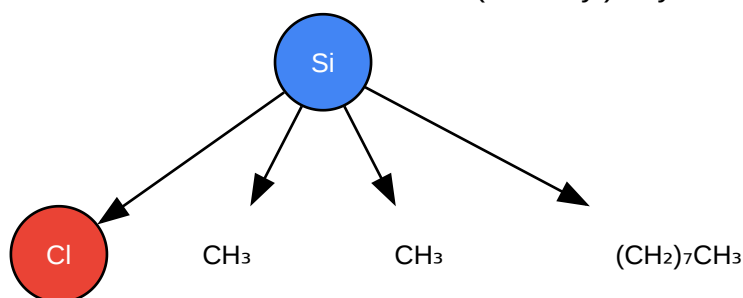
- GC vials with inserts
- Microsyringe

Procedure:

- Dry the analyte sample thoroughly. Water will react preferentially with the silylating agent.
- In a clean, dry GC vial, dissolve a small amount of the analyte in an anhydrous aprotic solvent such as pyridine.
- Add a molar excess of **Chloro(dimethyl)octylsilane** to the analyte solution. The exact amount will depend on the number of active hydrogens in the analyte molecule.
- Seal the vial and heat it at 60-80 °C for 30-60 minutes to facilitate the derivatization reaction.
- Cool the vial to room temperature. A precipitate of pyridinium hydrochloride may form.
- If a precipitate is present, centrifuge the sample and transfer the supernatant to a new GC vial for analysis.
- Analyze the derivatized sample by GC-MS. The resulting silyl ether or silyl ester will be more volatile and less polar than the original analyte.

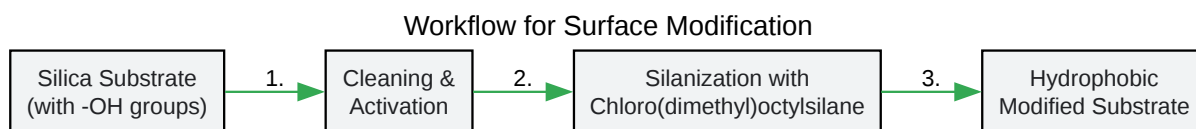
Visualizations

Molecular Structure of Chloro(dimethyl)octylsilane



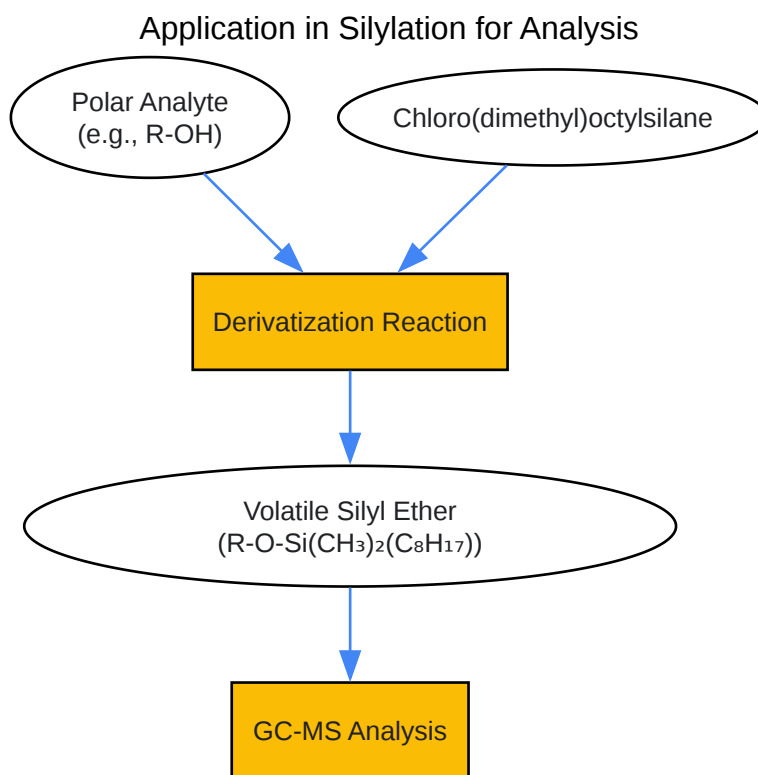
[Click to download full resolution via product page](#)

Caption: Molecular structure of **Chloro(dimethyl)octylsilane**.



[Click to download full resolution via product page](#)

Caption: General workflow for surface modification.



[Click to download full resolution via product page](#)

Caption: Logical flow of silylation for GC-MS analysis.

Safety and Handling

Chloro(dimethyl)octylsilane is a corrosive and flammable substance that requires careful handling.^[1] It is a skin and eye irritant.^[1] Upon contact with water or moisture, it hydrolyzes to produce corrosive hydrochloric acid gas.^[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles,

and a lab coat, should be worn. Store in a cool, dry place away from sources of ignition and moisture. Always consult the Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [What are the properties of Chloro(dimethyl)octylsilane?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101613#what-are-the-properties-of-chloro-dimethyl-octylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com